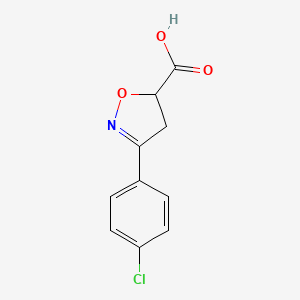

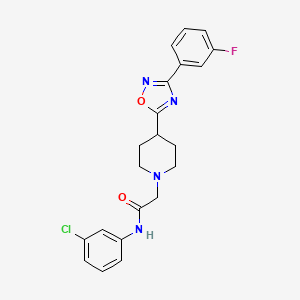

2-(1-(3-(dimethylamino)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the shape of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the dimethylamino group might participate in acid-base reactions, while the azetidine ring might undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and functional groups. For example, the presence of polar functional groups might make the compound soluble in polar solvents .Scientific Research Applications

Anthelmintic Activity

This compound has shown promising anthelmintic activity. Specifically, it has been investigated for its efficacy against Haemonchus contortus, a parasitic nematode that affects livestock. Among the acrylonitrile analogues studied, two compounds stood out:

Both of these compounds exhibited 99–100% lethality against H. contortus at LD50 values below 15 μM . These findings suggest that this compound could serve as a lead candidate for developing new anthelmintic drugs.

Cytotoxicity Against Cancer Cells

The same acrylonitrile analogues (13a and 13b) were also evaluated for cytotoxicity against various cancer cell lines. Their activity ranged from modest to high. In contrast, an α-amino amide, methyl-2-[2-(2-benzoylphenylamino)-2-(4-methoxyphenyl)acetamido]acetate (12a) , displayed very low cytotoxicity. For instance, in an ovarian carcinoma-derived cell line (A2780), 12a caused only about 30% cell death at 25 μM, and the mean cell death across all evaluated cell lines was approximately 11% .

Heterocyclic Amino Acid Derivatives

The compound’s structure contains both azetidine and oxetane rings, making it a fascinating candidate for further exploration. Researchers have synthesized and evaluated similar heterocyclic amino acid derivatives, which may offer additional insights into its potential applications .

Potential Antitumor Activity

While not directly studied for antitumor effects, the presence of the azetidine and indole moieties suggests that further investigation into its potential antitumor activity could be worthwhile. Similar thiazole-containing compounds have demonstrated potent effects against prostate cancer cells .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[1-[3-(dimethylamino)benzoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-21(2)14-7-5-6-13(10-14)18(24)22-11-15(12-22)23-19(25)16-8-3-4-9-17(16)20(23)26/h3-7,10,15-17H,8-9,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNQGPGQCSXBHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(3-(dimethylamino)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

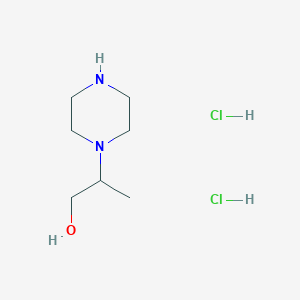

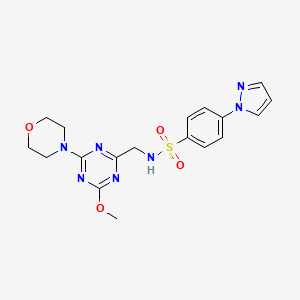

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one](/img/structure/B2372989.png)

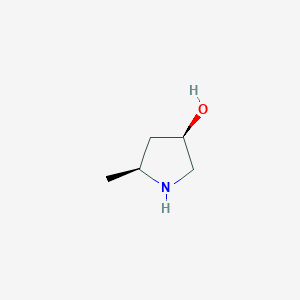

![6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B2372990.png)

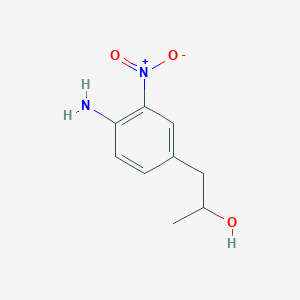

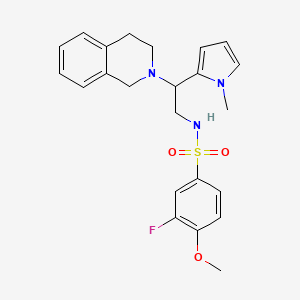

![1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-4-methylpiperidine](/img/structure/B2373003.png)

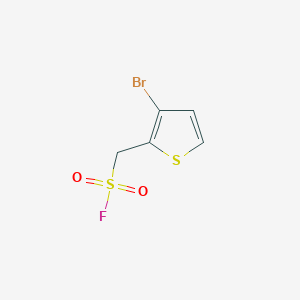

![5-bromo-N,2-dimethyl-N-[(3-methylphenyl)methyl]thiophene-3-sulfonamide](/img/structure/B2373006.png)